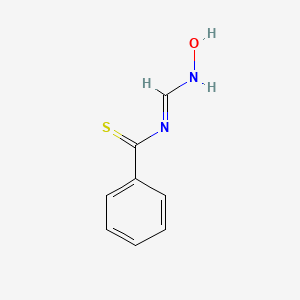

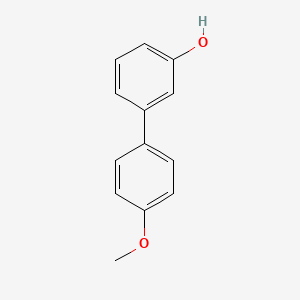

![molecular formula C16H13BrN2O B3060474 2-[5-(3-Bromophenyl)-1H-pyrazol-3-YL]-5-methylphenol CAS No. 423753-91-7](/img/structure/B3060474.png)

2-[5-(3-Bromophenyl)-1H-pyrazol-3-YL]-5-methylphenol

Übersicht

Beschreibung

The compound “2-[5-(3-Bromophenyl)-1H-pyrazol-3-YL]-5-methylphenol” is a type of pyrazole, which is a class of organic compounds characterized by a 5-membered aromatic ring containing three carbon atoms and two nitrogen atoms . Pyrazoles are known for their diverse pharmacological effects .

Synthesis Analysis

The synthesis of pyrazole compounds often involves the reaction of hydrazines with α,β-unsaturated carbonyl compounds . The synthesis process is usually verified using analytical techniques such as nuclear magnetic resonance (NMR), mass spectroscopy, and elemental analysis .Molecular Structure Analysis

The molecular structure of pyrazoles is characterized by a 5-membered aromatic ring containing three carbon atoms and two nitrogen atoms . The exact structure of “2-[5-(3-Bromophenyl)-1H-pyrazol-3-YL]-5-methylphenol” would require more specific information or advanced analytical techniques to determine.Wissenschaftliche Forschungsanwendungen

Antifungal Agent

- Application Summary : Compounds with a β-ketoenol-pyrazole structure have been studied for their antifungal properties .

- Results : Moderate antifungal activity was observed with an inhibition percentage of 46% .

Antimicrobial Studies

- Application Summary : Pyrazole derivatives are known for their antimicrobial effects, acting against various bacterial and fungal pathogens .

- Results : No significant effect was observed against these bacterial organisms .

Coordination Chemistry

- Application Summary : β-ketoenol derivatives are important in the development of coordination chemistry due to their ability to form stable complexes with transition metals .

- Results : The study of these complexes can lead to insights into their stability and potential applications .

Antioxidant Research

- Application Summary : Pyrazoline derivatives have been investigated for their antioxidant properties, which are crucial in combating oxidative stress .

- Results : The compound showed no effect on MDA concentrations, indicating a lack of antioxidant activity .

Enzyme Inhibition

- Application Summary : Some pyrazoline derivatives have been tested for their inhibitory effects on enzymes such as acetylcholinesterase (AchE) .

- Results : A nontoxic AchE inhibitory effect was confirmed, with no impact on critical swimming in fish .

Aquatic Toxicology

- Application Summary : The toxicity of pyrazoline derivatives on aquatic life, such as fish, can be assessed to ensure environmental safety .

- Results : The novel pyrazoline derivative was found to be nontoxic to the model fish .

Antileishmanial and Antimalarial Activities

- Results : Some derivatives exhibited significant activity, outperforming standard drugs in inhibitory concentration metrics .

Molecular Docking Studies

Antiparasitic Research

Anti-inflammatory and Antidepressant Potential

- Results : Reduction in markers of inflammation and improvement in behavioral scores indicative of antidepressant-like effects .

Anticonvulsant Effects

- Results : Possible delay in the onset of seizures or a decrease in seizure frequency and intensity .

Antitumor Activities

Eigenschaften

IUPAC Name |

2-[3-(3-bromophenyl)-1H-pyrazol-5-yl]-5-methylphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13BrN2O/c1-10-5-6-13(16(20)7-10)15-9-14(18-19-15)11-3-2-4-12(17)8-11/h2-9,20H,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHNMWEACJGZVLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=CC(=NN2)C3=CC(=CC=C3)Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40425233 | |

| Record name | AC1O9ZWB | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40425233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[5-(3-Bromophenyl)-1H-pyrazol-3-YL]-5-methylphenol | |

CAS RN |

423753-91-7 | |

| Record name | AC1O9ZWB | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40425233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

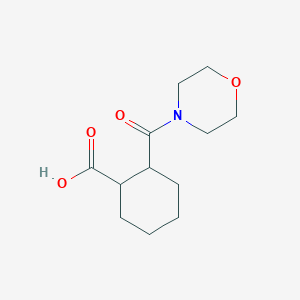

![2-[4-Methyl-2-(methylsulfanyl)-6-oxo-1,6-dihydro-5-pyrimidinyl]ethyl butyrate](/img/structure/B3060404.png)

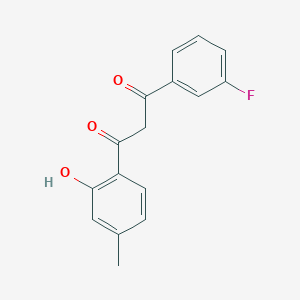

![5-{[3-(Trifluoromethyl)phenyl]sulfonyl}-1,2,3-thiadiazole](/img/structure/B3060405.png)

![methyl 2-[(E)-N'-methoxyimidamido]thiophene-3-carboxylate](/img/structure/B3060407.png)

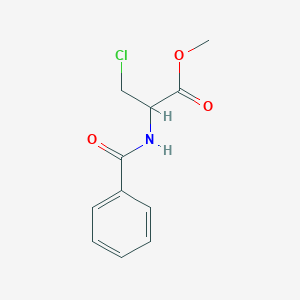

![N-[(methoxyimino)methyl]-N-[(4-methylbenzyl)oxy]urea](/img/structure/B3060408.png)